

Technical Guide: tert-Butyl (5-nitropyridin-2-yl)carbamate

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Compound of Interest

Compound Name:	tert-Butyl (5-nitropyridin-2-yl)carbamate
Cat. No.:	B168906

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the solubility of **tert-Butyl (5-nitropyridin-2-yl)carbamate**. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a standard experimental protocol for its determination. Additionally, a representative synthesis workflow for a related compound is provided to illustrate a relevant chemical process.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **tert-butyl (5-nitropyridin-2-yl)carbamate**. For researchers investigating this compound, solubility will need to be determined experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data Template for **tert-Butyl (5-nitropyridin-2-yl)carbamate**

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound such as **tert-butyl (5-nitropyridin-2-yl)carbamate**, based on the widely accepted saturation shake-flask method.^{[1][2]} This method is considered reliable for establishing the thermodynamic equilibrium solubility.^[1]

Objective: To determine the saturation concentration of **tert-butyl (5-nitropyridin-2-yl)carbamate** in a given solvent at a controlled temperature.

Materials:

- **tert-Butyl (5-nitropyridin-2-yl)carbamate** (solid)
- Selected solvents (e.g., water, ethanol, DMSO, acetone)
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

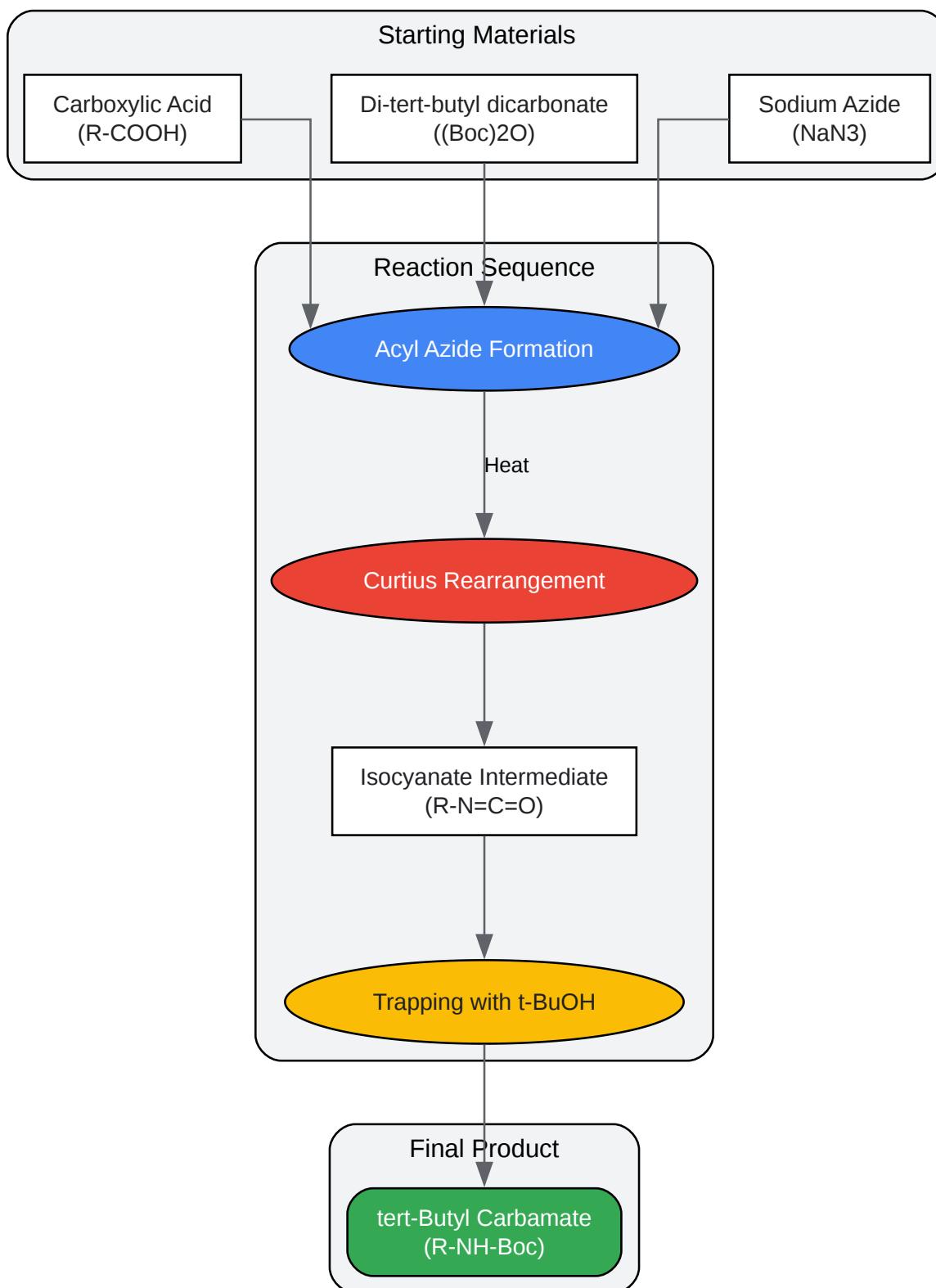
Procedure:

- Preparation: Add an excess amount of solid **tert-butyl (5-nitropyridin-2-yl)carbamate** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

- Equilibration: Securely cap the vials and place them in a shaker with a constant temperature control. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.^[2] The time required for equilibration may need to be determined empirically.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. The filter material should be chemically compatible with the solvent.
- Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: Calculate the solubility by taking the dilution factor into account. The results are typically expressed in mg/mL or mol/L.

Representative Synthesis Workflow

While no specific signaling pathways involving **tert-butyl (5-nitropyridin-2-yl)carbamate** were identified, the synthesis of tert-butyl carbamates is a fundamental process in organic chemistry. The following diagram illustrates a general workflow for the synthesis of a tert-butyl carbamate from a carboxylic acid, which proceeds through a Curtius rearrangement.^[3]

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Caption: Synthesis of tert-butyl carbamate via Curtius rearrangement.

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References

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